3-(Isopropylthio)phenylZinc bromide
Description
3-(Isopropylthio)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an isopropylthio group (–S–iPr) at the meta position, bonded to a zinc bromide moiety. Such organozinc compounds are critical in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners. The isopropylthio substituent introduces steric bulk and moderate electron-donating effects, which can influence reactivity and selectivity in catalytic transformations.
While direct structural data for this compound are absent in the provided evidence, analogous zinc complexes (e.g., tetraaqua-(4,4'-bipyridyl)zinc(II) carboxylates) highlight common coordination geometries. For instance, Zn(II) typically adopts a tetrahedral or octahedral configuration, depending on ligand availability .
Properties
Molecular Formula |
C9H11BrSZn |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
STUFEXNDYRCXPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)SC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Isopropylthio)phenylZinc bromide typically involves the reaction of 3-(Isopropylthio)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropylthio)phenylZinc bromide primarily undergoes cross-coupling reactions such as the Suzuki–Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the zinc atom, which acts as a nucleophile .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common reagents include alkyl halides or aryl halides, and the reaction is conducted in the presence of a suitable solvent under inert conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds , depending on the nature of the coupling partner .
Scientific Research Applications
3-(Isopropylthio)phenylZinc bromide has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Isopropylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers its organic group to the palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The zinc atom acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Phenylzinc Bromide Derivatives
| Compound | Substituent | Electronic Effect | Steric Effect | Reactivity Notes |
|---|---|---|---|---|
| 3-(Isopropylthio)phenylzinc bromide | –S–iPr (meta) | Moderate electron donation | High bulk | Enhanced stability; selective coupling at less hindered positions |
| 4-Methoxyphenylzinc bromide | –OCH₃ (para) | Strong electron donation | Low bulk | Faster oxidative addition but lower thermal stability |
| 3-Nitrophenylzinc bromide | –NO₂ (meta) | Strong electron withdrawal | Moderate bulk | Reduced nucleophilicity; prone to side reactions |
Key Insights :
- The isopropylthio group’s steric hindrance reduces undesired dimerization or decomposition compared to smaller substituents (e.g., –OCH₃) .
- Electron-rich substituents (e.g., –OCH₃) enhance nucleophilicity but may destabilize the zinc center, whereas electron-withdrawing groups (e.g., –NO₂) reduce reactivity .
B. Thioether-Functionalized Organometallics
- Its structural studies reveal that the –S–iPr group induces conformational rigidity, a property that may analogously stabilize this compound .
- (3-Bromopropyl)triphenylphosphonium bromide : This brominated phosphonium salt, though unrelated to zinc chemistry, demonstrates how bromine’s leaving-group ability can be leveraged in alkylation reactions—a reactivity contrast to the C–Zn bond’s nucleophilic character .
Coordination Chemistry and Stability
The tetraaqua-zinc complex in ([Zn(4,4'-bipyridine)·4H₂O]²⁺) adopts a six-coordinate geometry with nitrogen (bipyridine) and oxygen (water) ligands. By contrast, this compound likely assumes a tetrahedral geometry, with the phenylthio group and bromide as primary ligands. This difference underscores how ligand choice dictates stability: aqueous zinc complexes are prone to hydrolysis, whereas organozinc reagents require anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
